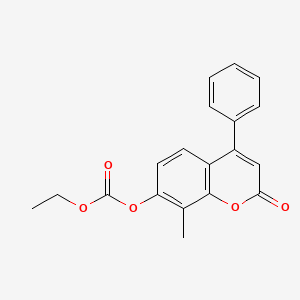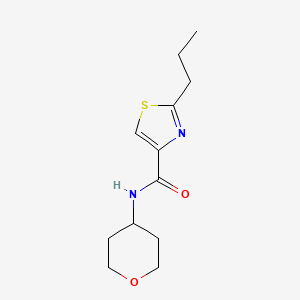![molecular formula C12H14N2O3 B5665116 1-{[(2-methoxyphenyl)amino]methyl}-2,5-pyrrolidinedione](/img/structure/B5665116.png)
1-{[(2-methoxyphenyl)amino]methyl}-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to 1-{[(2-methoxyphenyl)amino]methyl}-2,5-pyrrolidinedione involves multi-step chemical reactions, starting from basic building blocks like amino acids or aldehydes to form more complex structures. For instance, the synthesis of methyl 2-[(2R, 5S)-(1-benzyl-5-methoxypyrrolidin-2yl)carbonyl(S)-amino]-3-phenylpropanoate, which shares a similar structural framework, was achieved through a method developed to prepare new chiral auxiliaries useful in developing new methods of synthesis of optically pure amines or β-amino acids (Chiaroni et al., 1997).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring that can adopt various shapes, such as the half-chair shape observed in certain derivatives. This structure is crucial for understanding the compound's reactivity and interactions with other molecules. X-ray crystallography is often used to ascertain the absolute configuration of the asymmetric carbon atoms present in the ring, providing detailed insights into the molecule's three-dimensional arrangement (Chiaroni et al., 1997).
Chemical Reactions and Properties
Pyrrolidine derivatives undergo a variety of chemical reactions, reflecting their versatile chemical properties. For example, the formation of methyl 4-aminopyrrole-2-carboxylates through a relay catalytic cascade reaction highlights the reactivity of pyrrolidine derivatives and their potential for further chemical modifications (Galenko et al., 2015). Such reactions are pivotal for synthesizing new compounds with potential applications in various fields.
Propriétés
IUPAC Name |
1-[(2-methoxyanilino)methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-17-10-5-3-2-4-9(10)13-8-14-11(15)6-7-12(14)16/h2-5,13H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCIXXYPECGJHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCN2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5665035.png)
![[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B5665039.png)

![N-[(mesitylamino)carbonothioyl]-2-methylbenzamide](/img/structure/B5665062.png)
![N-[(3S*,4R*)-1-(6-chloro-1,3-benzothiazol-2-yl)-4-isopropylpyrrolidin-3-yl]acetamide](/img/structure/B5665079.png)
![7-{[5-chloro-1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazol-4-yl]methyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5665093.png)
![1-methyl-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5665097.png)
![6-methoxy-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-3-chromanecarboxamide](/img/structure/B5665111.png)

![N-[2-(benzyloxy)benzyl]-2-(2,5-dioxo-1-imidazolidinyl)acetamide](/img/structure/B5665126.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}acetamide](/img/structure/B5665132.png)

![2-ethyl-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5665144.png)